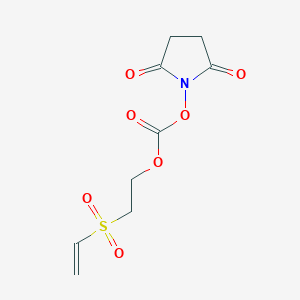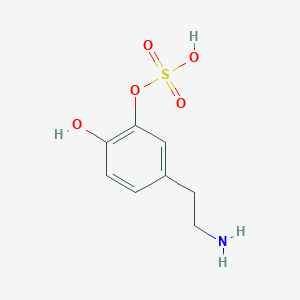
dopamine 3-O-sulfate
Overview
Description
Dopamine 3-O-sulfate is a compound with the molecular formula C8H11NO5S . It is a sulfate conjugate of dopamine, a neurotransmitter that plays several important roles in the brain and body . The sulfation of dopamine in the brain is a modification of substrate molecules by sulfotransferase (ST)-catalyzed addition of a sulfonate group (SO3) from an obligate donor, 3’-phosphoadenosine 5’-phosphosulfate (PAPS) to the substrates .
Synthesis Analysis
The synthesis of dopamine 3-O-sulfate involves the sulfotransferase (ST)-catalyzed addition of a sulfonate group (SO3) from an obligate donor, 3’-phosphoadenosine 5’-phosphosulfate (PAPS) to dopamine . This process is efficient in inducing behavioral transition in migratory locusts . Inhibition of PAPS synthesis solicits a behavioral shift from gregarious to solitarious states .Molecular Structure Analysis
The dopamine 3-O-sulfate molecule contains a total of 26 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 sulfuric (thio-/dithio-) acid .Chemical Reactions Analysis
The sulfation of dopamine in the brain is a modification of substrate molecules by sulfotransferase (ST)-catalyzed addition of a sulfonate group (SO3) from an obligate donor, 3’-phosphoadenosine 5’-phosphosulfate (PAPS) to the substrates . This process is efficient in inducing behavioral transition in migratory locusts . Inhibition of PAPS synthesis solicits a behavioral shift from gregarious to solitarious states .Physical And Chemical Properties Analysis
Dopamine 3-O-sulfate has the molecular formula C8H11NO5S . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Comprehensive Analysis of Dopamine 3-O-Sulfate Applications
Dopamine 3-O-sulfate is a sulfated form of the neurotransmitter dopamine, which has been identified in various biological contexts. Its unique properties have led to diverse applications in scientific research. Below is a detailed analysis of six distinct applications of dopamine 3-O-sulfate:
Behavioral Plasticity and Aggregation Behavior: Dopamine 3-O-sulfate plays a role in the regulation of animal behavioral plasticity , particularly in response to environmental stimuli. Research has shown that sulfation modification of dopamine in the brain can regulate the aggregative behavior of animals. For instance, in migratory locusts, the presence of dopamine 3-O-sulfate is associated with the transition from solitary to gregarious states .
Neurotransmitter Sulfation Studies: The study of dopamine 3-O-sulfate contributes to our understanding of neurotransmitter sulfation . This process involves the addition of a sulfonate group to neurotransmitters, which can alter their function and availability in the brain. Dopamine 3-O-sulfate serves as a model compound for exploring the broader implications of neurotransmitter sulfation .
Material Science and Bioengineering: In material science, dopamine 3-O-sulfate has inspired the development of dopamine-based materials . These materials exhibit properties such as adhesion, photothermal conversion, and biocompatibility, which are useful in applications ranging from cancer theranostics to heavy metal ion removal .
Biomarker Research: Dopamine 3-O-sulfate is being investigated as a potential biomarker in human blood circulation. Its presence and concentration could provide insights into various physiological and pathological states, offering a non-invasive means to monitor health conditions .
Pharmacological Interventions: Research into dopamine 3-O-sulfate has implications for pharmacological interventions . Understanding how sulfation affects dopamine’s activity could lead to new treatments for disorders related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia .
Analytical Chemistry Techniques: Dopamine 3-O-sulfate is used in analytical chemistry to develop and refine techniques for measuring neurotransmitter metabolites in biological samples. This includes advancements in mass spectrometry and chromatography, which are essential for neurochemical research .
Mechanism of Action
Target of Action
Dopamine 3-O-sulfate is a sulfonated form of dopamine . Dopamine is a major transmitter in the extrapyramidal system of the brain, and it plays a crucial role in regulating movement . It exerts its effects by acting on dopamine receptors .
Mode of Action
Dopamine, from which it is derived, produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing the release of norepinephrine from storage sites in sympathetic nerve endings .
Biochemical Pathways
Dopamine metabolism is strongly linked to oxidative stress as its degradation generates reactive oxygen species (ROS) and dopamine oxidation can lead to endogenous neurotoxins . Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . The degradation of dopamine leads to the formation of dopamine 3-O-sulfate .
Pharmacokinetics
About 80% of dopamine is excreted in the urine within 24 hours, primarily as homovanillic acid (HVA) and its sulfate and glucuronide conjugates, and as 3,4-dihydroxyphenylacetic acid (DOPAC) . A very small portion is excreted unchanged . Dopamine 3-O-sulfate is a major circulating plasma metabolite and urinary metabolite of dopamine .
Result of Action
The sulfate conjugation of dopamine in the brain has been found to enhance free dopamine-mediated behavioral aggregation . This suggests that dopamine 3-O-sulfate may play a role in modulating behavior.
Action Environment
The action of dopamine 3-O-sulfate may be influenced by various environmental factors. For instance, the processes of 3-phosphoadenosine 5-phosphosulfate (PAPS) biosynthesis acted efficiently on the induction of locust behavioral transition . Inhibition of PAPS synthesis solicited a behavioral shift from gregarious to solitarious states, while external PAPS dosage promoted aggregation in solitarious locusts .
Future Directions
The sulfation of dopamine in the brain and its impact on behavioral plasticity is a promising area of research . Further studies are needed to explore the role of sulfation in the modulation of animal aggregation and other behaviors . The findings could reveal a general mechanism that effectively regulates animal social-like behavioral plasticity, possibly through sulfation-mediated modification of neural networks .
properties
IUPAC Name |
[5-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRYJGNYPYXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199321 | |
| Record name | Dopamine 3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dopamine 3-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
dopamine 3-O-sulfate | |
CAS RN |
51317-41-0 | |
| Record name | Dopamine 3-O-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51317-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine 3-O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine 3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopamine 3-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 270 °C | |
| Record name | Dopamine 3-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



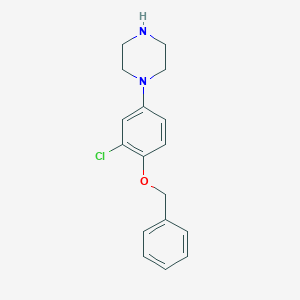



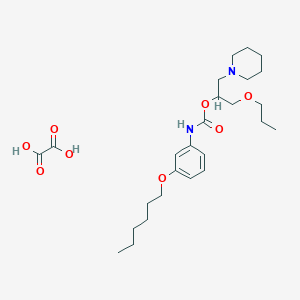
![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)


![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
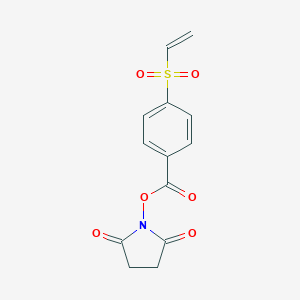
![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)
